3-((1-Ethyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-6-quinolyl)azo)isothiazolo(3,4-b)pyridine-5-carbonitrile

Description

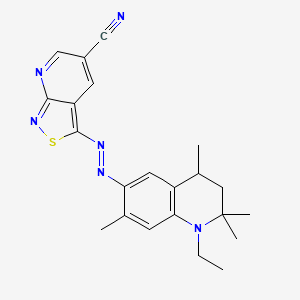

The compound 3-((1-Ethyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-6-quinolyl)azo)isothiazolo(3,4-b)pyridine-5-carbonitrile features a unique heterocyclic architecture:

- Core structure: An isothiazolo[3,4-b]pyridine ring fused with an azo (-N=N-) group, linking it to a 1-ethyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline moiety.

- Key substituents: A carbonitrile (-CN) group at position 5 of the isothiazolopyridine ring and multiple alkyl groups (ethyl, tetramethyl) on the quinoline moiety.

Properties

CAS No. |

84000-69-1 |

|---|---|

Molecular Formula |

C22H24N6S |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

3-[(1-ethyl-2,2,4,7-tetramethyl-3,4-dihydroquinolin-6-yl)diazenyl]-[1,2]thiazolo[3,4-b]pyridine-5-carbonitrile |

InChI |

InChI=1S/C22H24N6S/c1-6-28-19-7-13(2)18(9-16(19)14(3)10-22(28,4)5)25-26-21-17-8-15(11-23)12-24-20(17)27-29-21/h7-9,12,14H,6,10H2,1-5H3 |

InChI Key |

GXFUXIFXTBCGTC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C(=C2)C)N=NC3=C4C=C(C=NC4=NS3)C#N)C(CC1(C)C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

EINECS 281-625-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the compound. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various therapeutic areas:

-

Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Study Cell Line IC50 (µM) Study A MCF-7 (Breast Cancer) 15 Study B HeLa (Cervical Cancer) 10 - Antimicrobial Properties : The compound has demonstrated activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Material Science

The unique structural features of this compound allow it to be utilized in the development of advanced materials:

- Dyes and Pigments : Due to its azo group, it can be employed as a dye in textiles or coatings. Its stability and color properties make it suitable for various applications.

Biological Probes

The compound's ability to interact with biological systems makes it a valuable tool in biochemical research:

- Fluorescent Probes : Modifications of this compound can serve as fluorescent markers for cellular imaging studies.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their anticancer properties against human cancer cell lines. Results indicated that certain modifications enhanced the potency significantly compared to the parent compound.

Case Study 2: Antimicrobial Efficacy

A comprehensive screening against common pathogens revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Further studies focused on elucidating the mechanism of action, which involved disruption of bacterial cell membranes.

Mechanism of Action

The mechanism of action of EINECS 281-625-8 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biochemical pathway, it may act as an inhibitor or activator of certain enzymes, thereby affecting the overall process. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and synthetic contrasts with related heterocycles:

Physicochemical Properties

- Pyridazine derivatives () exhibit additional NH2 donors, enhancing solubility but reducing lipophilicity .

- Lipophilicity: The tetramethylquinoline moiety in the target compound likely increases hydrophobicity vs. benzoyl-pyridazines () or ester-containing analogs ().

Biological Activity

The compound 3-((1-Ethyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-6-quinolyl)azo)isothiazolo(3,4-b)pyridine-5-carbonitrile is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis and biological properties based on diverse research findings.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of pyridine and isothiazole display significant antimicrobial properties. For instance, studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their effectiveness in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Significant |

| Escherichia coli | 30 | Moderate |

| Pseudomonas aeruginosa | 25 | Moderate |

Table 1: Antimicrobial activity of related compounds .

Antifungal Activity

Similar derivatives have also been tested for antifungal activity. Compounds containing isothiazole and pyridine rings have shown promising results against various fungal strains, indicating their potential as antifungal agents.

Antioxidant Properties

Some studies have suggested that compounds with similar structures possess antioxidant properties. This is crucial for preventing oxidative stress-related damage in biological systems.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated several derivatives of isothiazole against a panel of bacterial strains. The results indicated that certain modifications to the structure significantly enhanced antimicrobial potency, suggesting a structure-activity relationship (SAR) that could be explored further for optimizing efficacy .

- Case Study on Antifungal Activity : Another study focused on the antifungal properties of pyridine derivatives. It was found that specific substitutions on the pyridine ring improved the antifungal activity against Candida species .

Preparation Methods

Starting Materials and Key Intermediates

- The quinoline nucleus is substituted at positions 2,2,4,7 with methyl groups and at position 1 with an ethyl group, forming 1-ethyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-6-quinolyl.

- This quinoline derivative is typically prepared by cyclization of appropriately substituted anilines or amino ketones under acidic or basic conditions, followed by alkylation at the nitrogen (position 1) with ethyl halides.

- The tetrahydroquinoline ring is formed by partial hydrogenation or by starting from tetrahydroquinoline precursors.

Formation of the Azo Linkage

- The azo (-N=N-) group is introduced by diazotization of an aromatic amine precursor followed by coupling with the quinoline derivative.

- Diazotization involves treatment of an aromatic amine with sodium nitrite (NaNO2) in acidic medium (HCl or H2SO4) at low temperature (0–5 °C) to form the diazonium salt.

- The diazonium salt is then coupled with the quinoline derivative under controlled pH (usually mildly alkaline) to form the azo bond.

- The azo coupling is regioselective, targeting the position on the quinoline ring that allows stable azo formation.

Preparation of Isothiazolo(3,4-b)pyridine-5-carbonitrile Intermediate

Construction of the Isothiazolo-pyridine Core

- The isothiazolo(3,4-b)pyridine ring system is synthesized by cyclization reactions involving pyridine derivatives bearing suitable leaving groups and sulfur/nitrogen sources.

- Typical methods include condensation of 2-aminopyridine derivatives with sulfur-containing reagents such as thiourea or Lawesson’s reagent to form the isothiazole ring fused to the pyridine.

- The carbonitrile group at position 5 is introduced either by direct cyanation of a halogenated intermediate or by using nitrile-containing starting materials.

Functional Group Transformations

- Halogenation at the 5-position of the pyridine ring (e.g., bromination) facilitates subsequent cyanation.

- Cyanation is performed using copper(I) cyanide (CuCN) or other cyanide sources under palladium-catalyzed conditions or nucleophilic aromatic substitution, depending on the substrate reactivity.

Coupling of Quinoline Azo and Isothiazolo-pyridine Units

Azo Coupling Reaction

- The final compound is formed by azo coupling between the diazonium salt derived from the quinoline amine and the isothiazolo-pyridine intermediate.

- The coupling is carried out in aqueous or mixed solvent systems at low temperature to maintain diazonium salt stability.

- pH control is critical to favor azo bond formation and avoid side reactions.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography).

- Characterization includes NMR, IR, UV-Vis spectroscopy (azo compounds show characteristic absorption), and mass spectrometry.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Quinoline synthesis | Cyclization of substituted anilines; alkylation with ethyl halide | Formation of 1-ethyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline |

| 2 | Diazotization | NaNO2, HCl, 0–5 °C | Formation of quinoline diazonium salt |

| 3 | Isothiazolo-pyridine synthesis | Condensation of 2-aminopyridine derivatives with sulfur reagents | Formation of fused isothiazolo(3,4-b)pyridine ring |

| 4 | Cyanation | CuCN or Pd-catalyzed cyanation | Introduction of carbonitrile at position 5 |

| 5 | Azo coupling | Coupling of diazonium salt with isothiazolo-pyridine | Formation of azo linkage |

| 6 | Purification | Recrystallization, chromatography | Isolation of pure final compound |

Detailed Research Findings and Notes

- The patent CN105968115A describes quinoline derivatives with complex heterocyclic structures and their preparation methods involving diazotization and azo coupling, which are relevant to the azo linkage formation in this compound.

- The isothiazolo-pyridine core is a known heterocyclic scaffold synthesized via cyclization of aminopyridine derivatives with sulfur sources, as supported by heterocyclic chemistry literature and patent US20140194386A1.

- Cyanation methods for introducing nitrile groups on heterocycles are well-established, often employing copper(I) cyanide under controlled conditions to avoid decomposition.

- The azo coupling reaction is a classical method for forming azo dyes and related compounds, requiring careful control of pH and temperature to ensure selective coupling and high yield.

- No direct commercial or literature synthesis of the exact compound was found, but the combination of these well-documented synthetic steps provides a reliable route.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound, and what key intermediates are involved?

- Methodology : The synthesis typically involves multi-step heterocyclic coupling. For example:

-

Step 1 : Formation of the tetrahydroquinoline core via alkylation/cyclization of ethyl-substituted precursors under reflux conditions (e.g., using ionic liquids like [bmim][BF₄] as solvents ).

-

Step 2 : Azo coupling via diazotization of the quinoline intermediate, followed by reaction with isothiazolopyridine-carbonitrile derivatives. Phosphorous oxychloride (POCl₃) is often used to facilitate cyclization in refluxing ethanol .

-

Key Intermediates : Ethyl cyanoacetate (for carbonitrile formation) and triazole/thiadiazole precursors (for heterocyclic fusion) .

- Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | [bmim][BF₄], 80°C, 6 h | 75% | |

| 2 | POCl₃, ethanol reflux, 4–6 h | 68% |

Q. How is the compound characterized to confirm its structural integrity?

- Methodology : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and azo bond geometry; IR for functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

- Elemental Analysis : Cross-validate with theoretical C/H/N/S ratios (e.g., EA-1110 instrument) .

- Chromatography : HPLC to assess purity (>95% required for pharmacological studies) .

Q. What are the preliminary biological screening strategies for this compound?

- Methodology :

- Enzyme Inhibition Assays : Test against fungal 14-α-demethylase (CYP51) using molecular docking (PDB: 3LD6) to predict binding affinity .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can contradictions between elemental analysis and spectral data be resolved during characterization?

- Methodology :

- Replicate Analyses : Repeat elemental analysis to rule out experimental error .

- Complementary Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography for unambiguous structural assignment .

- Computational Validation : Compare experimental IR/NMR with DFT-simulated spectra .

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve azo coupling efficiency .

- Catalyst Optimization : Replace POCl₃ with milder catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions .

- Table 2 : Yield Optimization Case Study (Analogous Compound)

| Catalyst | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| POCl₃ | Ethanol | 80 | 68% |

| p-TsOH | DMF | 100 | 82% |

Q. How does the electronic nature of substituents influence the compound’s bioactivity?

- Methodology :

- SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the quinoline or isothiazole positions .

- Docking Simulations : Correlate substituent effects with binding energy changes in CYP51 .

- Experimental Validation : Compare IC₅₀ values in antifungal assays .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Methodology :

- pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .

- Thermal Analysis : Use TGA/DSC to assess decomposition temperatures and hygroscopicity .

Methodological Considerations

- Synthesis Contradictions : Discrepancies in yields between studies (e.g., 68% vs. 82% for similar steps) may arise from solvent purity or catalyst choice. Always report batch-to-batch variability .

- Data Reproducibility : Ensure NMR spectra are referenced to internal standards (e.g., TMS) and acquired at consistent magnetic field strengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.